1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one
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Overview
Description
1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and two piperidine rings attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Mannich reaction with piperidine and formaldehyde to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-phenyl-2-piperidin-1-ylpropan-1-one: Lacks one piperidine ring, which may affect its chemical properties and biological activity.
1-(4-Methoxyphenyl)-3-phenyl-2,3-di(morpholin-1-yl)propan-1-one: Contains morpholine rings instead of piperidine, which can influence its reactivity and interactions.
Uniqueness: 1-(4-Methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one is unique due to its dual piperidine rings, which can enhance its binding affinity and specificity for certain targets. This structural feature may also contribute to its distinct pharmacological profile compared to similar compounds.
Properties
CAS No. |
6281-89-6 |
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Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C26H34N2O2/c1-30-23-15-13-22(14-16-23)26(29)25(28-19-9-4-10-20-28)24(21-11-5-2-6-12-21)27-17-7-3-8-18-27/h2,5-6,11-16,24-25H,3-4,7-10,17-20H2,1H3 |
InChI Key |
XASMZILFLFWLRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
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